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Oncology
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Abstract
Casein Kinase 1 (CK1) is a highly conserved family of serine/threonine kinases that are pivotal

regulators of numerous cellular processes frequently dysregulated in cancer.[1][2] Comprising

seven isoforms in humans (α, γ1, γ2, γ3, δ, ε, and α-like), these kinases are integral to

signaling pathways controlling cell proliferation, apoptosis, DNA repair, and differentiation.[1][3]

Growing evidence implicates the aberrant expression and activity of CK1 isoforms in the

development and progression of various malignancies, including hematological cancers,

colorectal cancer, breast cancer, and glioma, establishing them as compelling therapeutic

targets.[4] This guide provides a comprehensive overview of CK1's role in oncology, detailing

its involvement in key signaling cascades, summarizing preclinical and clinical data for CK1

inhibitors, and outlining key experimental methodologies for its study.

The Casein Kinase 1 Family: Isoforms and
Oncogenic Roles
The CK1 family members are monomeric, constitutively active enzymes that share a highly

homologous kinase domain but differ in their N-terminal and C-terminal regulatory regions,

which dictates their specific functions and substrate recognition. The most extensively studied

isoforms in the context of cancer are CK1α, CK1δ, and CK1ε.
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CK1α (CSNK1A1): This isoform is a critical component of the β-catenin destruction complex

in the canonical Wnt signaling pathway. By phosphorylating β-catenin, CK1α primes it for

subsequent ubiquitination and proteasomal degradation, thereby acting as a tumor

suppressor in Wnt-driven cancers. However, CK1α is also implicated in pro-survival

pathways, such as the p53 pathway, where it can phosphorylate and activate the tumor

suppressor p53 in response to DNA damage. Its role can be context-dependent, as

overexpression has been noted in colorectal cancer and is associated with a poorer

prognosis.

CK1δ (CSNK1D) and CK1ε (CSNK1E): These two isoforms are highly related and often

have overlapping, pro-oncogenic functions. In contrast to CK1α, CK1δ/ε often act as positive

regulators of the Wnt pathway by phosphorylating components like Dishevelled (DVL), which

promotes β-catenin stabilization. Overexpression of CK1δ and CK1ε has been linked to

several cancers, including breast cancer (particularly triple-negative breast cancer),

pancreatic cancer, and ovarian cancer. They have been shown to promote cell proliferation,

survival, and metastasis.

Core Signaling Pathways Regulated by CK1 in
Oncology
CK1 isoforms are crucial nodes in multiple signaling networks that are fundamental to cancer

biology. Their ability to act as both positive and negative regulators highlights the complexity of

their function.

Wnt/β-catenin Signaling
The Wnt pathway is perhaps the most well-characterized signaling cascade involving CK1,

where different isoforms have opposing effects.

CK1α (Negative Regulation): In the absence of a Wnt ligand ("Wnt-off" state), CK1α is part of

a cytoplasmic "destruction complex" with Axin, APC, and GSK3β. CK1α initiates a

phosphorylation cascade by phosphorylating β-catenin at Serine 45 (S45). This "primes" β-

catenin for subsequent phosphorylation by GSK3β, leading to its recognition by the E3

ubiquitin ligase β-TrCP and subsequent degradation by the proteasome. This keeps

cytoplasmic β-catenin levels low, preventing its nuclear translocation and activation of

TCF/LEF target genes.
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CK1δ/ε (Positive Regulation): Upon Wnt ligand binding to its receptor Frizzled and co-

receptor LRP5/6 ("Wnt-on" state), the destruction complex is inhibited. CK1δ/ε are recruited

to the receptor complex where they phosphorylate Dishevelled (DVL) and LRP5/6. This

phosphorylation is a key step in signal propagation, leading to the stabilization and

accumulation of β-catenin in the cytoplasm. The stabilized β-catenin then translocates to the

nucleus to drive the expression of genes involved in proliferation and cell fate.
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Caption: Opposing roles of CK1 isoforms in Wnt/β-catenin signaling.

p53 Tumor Suppressor Pathway
Several CK1 isoforms, including α, δ, and ε, can directly phosphorylate the tumor suppressor

p53 at multiple N-terminal sites. This phosphorylation can enhance p53 stability and activity,

promoting cell cycle arrest or apoptosis in response to cellular stress, such as DNA damage.

Furthermore, CK1α's interaction with p53 inhibitors MDM2 and MDMX is well-documented,

suggesting a complex regulatory role. In some contexts, such as multiple myeloma, CK1α has

been shown to inhibit p53, showcasing its dual functionality.

PI3K/AKT/mTOR Pathway
CK1 isoforms can influence the PI3K/AKT/mTOR pathway, a central regulator of cell growth

and survival. CK1α can mediate the phosphorylation and subsequent degradation of DEPTOR,

an inhibitor of the mTOR complex, thereby activating mTOR signaling. In glioma, CK1 has

been shown to promote proliferation and metastasis through an AKT/MMP2-dependent

signaling pathway.
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PI3K/AKT Signaling in Glioma
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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